(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
CAS No.: 6762-45-4
Cat. No.: VC0190675
Molecular Formula: C22H27FO4
Molecular Weight: 374.45
* For research use only. Not for human or veterinary use.
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde - 6762-45-4](/images/no_structure.jpg)
CAS No. | 6762-45-4 |
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Molecular Formula | C22H27FO4 |
Molecular Weight | 374.45 |
IUPAC Name | (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |
Standard InChI | InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15-,16-,18-,20-,21-,22-/m0/s1 |
SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |
Structural Characteristics and Classification
Chemical Classification and Core Structure
The compound (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde belongs to the steroid family, specifically a modified glucocorticoid derivative. Based on its nomenclature, it features a phenanthren core structure with an attached cyclopenta moiety, forming a cyclopenta[a]phenanthren skeleton. This structural arrangement is characteristic of many steroid hormones, including glucocorticoids, which are known for their anti-inflammatory and immunomodulatory properties .
The core structure contains multiple stereocenters, as indicated by the S and R designations in the chemical name (8S,9R,10S,11S,13S,14S,16S), suggesting a well-defined three-dimensional configuration that is likely crucial for its biological activity. The presence of the (2Z) designation indicates a specific geometric isomerism at the 2-position of the attached hydroxyacetaldehyde moiety, where the priority groups are on the same side of the double bond .
Functional Groups and Substituents
The compound contains several important functional groups that contribute to its chemical behavior and potential biological activity:
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A 9-fluoro substituent, which is a common modification in synthetic glucocorticoids that enhances anti-inflammatory potency
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An 11-hydroxy group, which is essential for glucocorticoid receptor binding and activity
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Three methyl groups at positions 10, 13, and 16, contributing to the hydrophobicity and structural rigidity
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A 3-oxo (ketone) group, which is common in bioactive steroids
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A 17-ylidene-2-hydroxyacetaldehyde moiety, which represents an unusual modification that may confer specific biological properties
The octahydro prefix indicates the presence of eight hydrogen atoms added to the cyclopenta[a]phenanthren system, suggesting a partially saturated ring system with specific stereochemistry that likely impacts receptor binding properties .
Physicochemical Properties and Structural Analysis
Predicted Physicochemical Properties
Based on its structural features, the compound likely exhibits physicochemical properties similar to other fluorinated glucocorticoid derivatives. The presence of hydroxyl and carbonyl groups confers some degree of polarity, while the steroid backbone provides hydrophobic character. This amphipathic nature is characteristic of steroids and facilitates their interaction with cellular membranes and receptor binding pockets.
A comparison with related steroid compounds suggests the following approximate physicochemical properties:
These predicted properties would need verification through experimental measurements, as the unique substituents may significantly alter the expected values.
Synthesis and Preparation Methods
Synthetic Challenges and Considerations
The synthesis of this complex molecule presents several challenges:
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Stereocontrol at seven stereocenters (8S,9R,10S,11S,13S,14S,16S) requires carefully controlled reaction conditions
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Selective functionalization of the steroid skeleton at specific positions
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Introduction of the Z-configured 17-ylidene-2-hydroxyacetaldehyde moiety with the correct geometric isomerism
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Purification of the final product from complex reaction mixtures
These synthetic challenges may explain the limited available research on this specific compound, as the preparation of such complex steroids typically requires sophisticated synthetic expertise and specialized equipment .
Analytical Characterization and Identification
Spectroscopic Analysis
For complete characterization of (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde, multiple spectroscopic techniques would be essential. Based on approaches used for similar steroid compounds, the following analytical methods would be valuable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for methyl groups, the aldehyde proton, and the complex pattern of the steroid skeleton
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¹³C NMR would confirm carbon environments, particularly the carbonyl carbons and the ylidene carbon
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¹⁹F NMR would provide specific information about the fluorine environment at position 9
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Mass Spectrometry:
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High-resolution mass spectrometry would confirm the molecular formula
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Fragmentation patterns would provide structural insights, particularly regarding the positions of functional groups
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Infrared Spectroscopy:
Chromatographic Methods
For purification and analysis, chromatographic techniques similar to those used for related steroid compounds would be applicable:
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase HPLC with UV detection would be suitable for separation and quantification
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Chiral HPLC might be necessary to confirm the specific stereochemistry at the multiple stereocenters
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Thin-Layer Chromatography (TLC):
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Useful for reaction monitoring during synthesis
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Various visualization methods including UV and specific staining reagents for steroids
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These analytical approaches would be crucial for confirming the identity, purity, and structural features of the compound, particularly the stereocenters and the Z-configuration of the 17-ylidene moiety .
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